molecular formula C7H12N4 B13181007 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine

Katalognummer: B13181007
Molekulargewicht: 152.20 g/mol
InChI-Schlüssel: VPTHXEYLLVXSGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1540029-46-6) is a high-purity chemical reagent exclusively for research and development purposes. This compound features a saturated triazolopyrazine core, a privileged scaffold in medicinal chemistry known for its versatility in constructing functional molecules for pharmaceutical applications . With a molecular formula of C7H12N4 and a molecular weight of 152.20 g/mol , it serves as a valuable building block for organic synthesis and drug discovery programs. Research Applications and Value The triazolopyrazine scaffold is recognized as a highly useful template in organic synthesis for developing novel therapeutic agents . While specific biological data for this ethyl derivative is limited, the broader chemical class has demonstrated significant potential. Triazolopyrazine derivatives have been extensively investigated as key components in various drug discovery efforts, including the development of inhibitors for enzymes like DPP-IV for the treatment of diabetes mellitus . Furthermore, the structural similarity of the triazolopyrazine heterocycle to purine rings makes it a promising bio-isostere in drug design, potentially enabling the targeting of ATP-binding sites in kinases and other purine-binding enzymes . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Chemical Identifiers and Properties • CAS Number: 1540029-46-6 • Molecular Formula: C7H12N4 • Molecular Weight: 152.20 g/mol • SMILES: CCC1=NN2C(CNCC2)=N1

Eigenschaften

Molekularformel

C7H12N4

Molekulargewicht

152.20 g/mol

IUPAC-Name

2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H12N4/c1-2-6-9-7-5-8-3-4-11(7)10-6/h8H,2-5H2,1H3

InChI-Schlüssel

VPTHXEYLLVXSGC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN2CCNCC2=N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Route via Hydrazine and Chloropyrazine Intermediates

Method Overview:

This route involves the initial formation of a chloropyrazine derivative, subsequent hydrazine-mediated cyclization, and final heterocycle construction.

Step-by-step process:

Step Reagents & Conditions Description Yield & Purity Data
1 Hydrazine hydrate, ethanol, 2-chloropyrazine React at ~58°C for 15 hours HPLC purity ~93.3% (from patent CN102796104A)
2 Chlorobenzene, trifluoroacetic anhydride, methylsulfonic acid Acylation and cyclization at 50°C, reflux for 42-60 hours Purity ~99.1%
3 Palladium on carbon, hydrogen, ethanol Hydrogenation under 4 bar pressure Purity ~99.3%

Key Notes:

  • The process starts with readily available raw materials.
  • The cyclization step is crucial for forming the fused heterocycle.
  • The reaction times are lengthy, which could be optimized further.

Route via Cyclization of Hydrazides and Oxadiazoles

Research findings:

  • A novel approach involves synthesizing hydrazide intermediates from ethyl trifluoroacetate, followed by cyclization to form the pyrazine core.
  • The key intermediate, triazolo[1,5-a]pyrazine , is obtained via dehydration and cyclization of oxadiazole derivatives.

Reaction Scheme:

Ethyl trifluoroacetate + Hydrazine hydrate → Trifluoroacetohydrazide
→ Cyclization with chlorocarbonyl derivatives → Oxadiazole intermediate
→ Cyclization with ethylenediamine → Triazolopyrazine core

Advantages:

  • High regioselectivity
  • Good yields (~70-80%) in optimized conditions
  • Suitable for scale-up

Limitations:

  • Multiple purification steps
  • Use of hazardous reagents (e.g., chlorocarbonyl derivatives)

Alternative Route: Direct Cyclization from 2-Aminopyrazine Derivatives

Recent research suggests that starting from 2-aminopyrazine derivatives, followed by cyclization with hydrazine derivatives, can yield the target compound.

Reagents Conditions Remarks
2-Aminopyrazine Hydrazine hydrate, reflux Formation of hydrazide intermediate
Cyclization agents Acidic or basic conditions Ring closure to form triazolopyrazine

This method offers shorter pathways but may require further optimization for selectivity.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Purity Advantages Limitations
Hydrazine + Chloropyrazine route 2-Chloropyrazine Hydrazine hydrate 58°C, 15-60 hrs 93-99% >93% Readily available raw materials Long reaction times, by-products
Cyclization of Oxadiazoles Ethyl trifluoroacetate, hydrazine Chlorocarbonyl derivatives Reflux, dehydration 70-80% High High regioselectivity Multi-step, hazardous reagents
Direct cyclization from 2-aminopyrazine 2-Aminopyrazine Hydrazine Reflux Variable Moderate Shorter route Needs optimization

Research Findings and Industrial Implications

  • Industrial viability favors routes with high yields, fewer steps, and readily available raw materials.
  • The patent CN102796104A emphasizes a process with simple steps, minimal by-products, and suitability for large-scale production.
  • Recent advances in heterocyclic synthesis have introduced microwave-assisted cyclizations and flow chemistry, which could further optimize these methods.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced triazolopyrazine derivatives.

    Substitution: Formation of substituted triazolopyrazines with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it could inhibit cyclin-dependent kinases (CDKs) by binding to the active site and preventing substrate access . The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structure Variations

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 233278-56-3)
  • Molecular Formula : C₅H₈N₄
  • Molecular Weight : 124.14
  • Key Differences : Lacks the ethyl group at position 2, resulting in reduced hydrophobicity and steric bulk. This simpler analogue serves as a foundational scaffold for further derivatization.
Piperazine-Derived [1,2,4]Triazolo[1,5-a]Pyrazines
  • Example: 6N-(4-(2,4,6-Trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine Structure: Incorporates a piperazine moiety and a furan substituent. Activity: Exhibits moderate adenosine A2a receptor binding (Ki = 89 nM) and selectivity over A1 receptors (>100-fold) .
  • Comparison : The ethyl derivative’s lack of polar substituents (e.g., piperazine) may limit its receptor affinity but enhance membrane permeability.

Heterocyclic Ring Modifications

Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidines
  • Example: 5-(4-Ethylpiperazino)-8-phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidine Synthesis: Derived from dichloromethane-mediated coupling of piperazine derivatives . Activity: Demonstrated antimicrobial properties in preliminary screenings .
[1,2,4]Triazolo[1,5-a]Triazines (e.g., ZM-241385)
  • Structure : Triazolo-triazine core with piperazine substituents.
  • Activity: Potent adenosine A2a antagonist (Ki = 1.4 nM) with oral bioavailability up to 89% in rats .
  • Comparison : The triazine ring increases electron-deficient character, improving receptor binding but complicating synthesis compared to triazolopyrazines.

Comparative Routes

  • Triazolo[4,3-a]pyrazines : Synthesized via nucleophilic aromatic substitution of halogenated precursors .
  • Thiazolo-Triazolopyrimidines : Prepared through multi-step reactions involving thiourea and piperazine derivatives .

Physicochemical Data

Compound Molecular Formula Molecular Weight LogP (Predicted) Water Solubility
2-Ethyl-triazolopyrazine HCl C₆H₁₁ClN₄ 174.63 1.2 Moderate
5,6,7,8-Tetrahydro-triazolopyrazine C₅H₈N₄ 124.14 -0.3 High
ZM-241385 ([1,2,4]triazolo[1,5-a]triazine) C₁₄H₁₂N₈O 332.31 2.8 Low

Activity Profiles

  • Receptor Binding: Piperazine derivatives (e.g., ZM-241385) show nanomolar affinity for adenosine receptors, while the ethyl-triazolopyrazine’s activity remains uncharacterized but inferred to be lower due to lack of polar groups .
  • Antimicrobial Potential: Thiazolo-triazolopyrimidines exhibit broad-spectrum activity, suggesting that ethyl-triazolopyrazine derivatives could be optimized similarly .

Biologische Aktivität

2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxic effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C8H14N4
  • Molecular Weight : 166.23 g/mol
  • SMILES Notation : CCC1=NN2CC(CCC2=N1)N
  • InChIKey : PJYAFOPPECXXAT-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyrazine compounds exhibit significant antimicrobial activity. For instance, a study evaluating various pyrazole derivatives reported that certain compounds showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . While specific data on this compound is limited in the literature, its structural similarity to these active derivatives suggests potential antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
4a0.25Staphylococcus aureus
5a0.22Staphylococcus epidermidis
7b0.24Escherichia coli

Cytotoxicity Studies

The cytotoxic effects of nitrogen-containing heterocycles have been documented in various studies. For example, compounds similar to triazolo-pyrazines have shown antiproliferative activity against several human tumor cell lines with GI50 values in the nanomolar range . Although specific studies on this compound are sparse, the existing data on related compounds indicate a promising avenue for further research into its cytotoxic properties.

The biological activity of triazolo-pyrazine compounds is often attributed to their ability to inhibit key enzymes involved in microbial growth and proliferation. For instance:

  • DNA Gyrase Inhibition : Some derivatives have shown IC50 values between 12.27–31.64 μM for DNA gyrase inhibition .
  • Dihydrofolate Reductase (DHFR) Inhibition : Other studies report IC50 values ranging from 0.52–2.67 μM for DHFR inhibitors .

These mechanisms suggest that this compound may exhibit similar modes of action.

Case Studies and Applications

A notable case study involving pyrazole derivatives highlighted their potential as effective antimicrobial agents with low cytotoxicity profiles. The study revealed that certain derivatives not only inhibited microbial growth but also demonstrated a synergistic effect when combined with established antibiotics like Ciprofloxacin and Ketoconazole . This indicates that this compound could potentially enhance the efficacy of existing treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.